Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce quinazoline-2-carboxylic acid derivatives .
Scientific Research Applications
Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate include:
- Ethyl 4-quinazolone-2-carboxylate
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-24-17(23)16-19-12-6-4-3-5-11(12)15(21-16)20-13-9-10(18)7-8-14(13)22/h3-9,22H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIZWRMAMADTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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